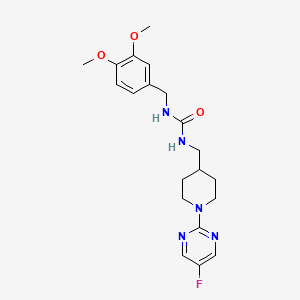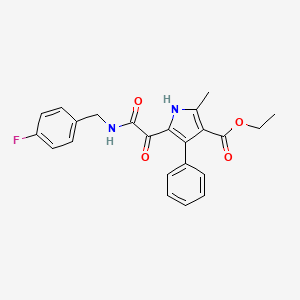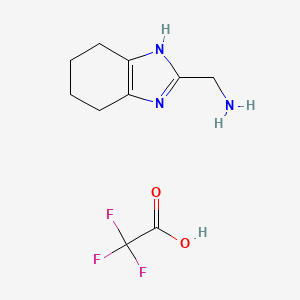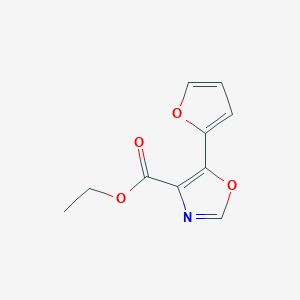
(5-tert-Butyl-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-tert-Butyl-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group at the 5-position and a fluorine atom at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mécanisme D'action
- The primary target of this compound is likely to be enzymes involved in boron-mediated reactions. Specifically, it interacts with organoboron reagents in Suzuki–Miyaura (SM) cross-coupling reactions .
- Absorption : The compound’s bioavailability depends on its solubility and stability. Boronic acids can form tetracoordinate boronate complexes in aqueous solutions .
Target of Action
Pharmacokinetics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-tert-butyl-2-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5-tert-Butyl-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products depend on the nucleophile used but can include substituted phenyl derivatives.
Applications De Recherche Scientifique
(5-tert-Butyl-2-fluorophenyl)boronic acid has several applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules, and derivatives of this compound may be used in the development of enzyme inhibitors or sensors.
Industry: It is used in the production of materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the tert-butyl group.
5-Formyl-2-furanylboronic acid: Contains a formyl group and a furan ring instead of a phenyl ring.
2,3,4,5,6-Pentafluorobenzeneboronic acid: Contains multiple fluorine atoms on the phenyl ring.
Uniqueness
(5-tert-Butyl-2-fluorophenyl)boronic acid is unique due to the presence of both a tert-butyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis.
Propriétés
IUPAC Name |
(5-tert-butyl-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRVIJSKYRTRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2892824.png)
![N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2892825.png)

![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)
![2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2892831.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide](/img/structure/B2892841.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2892842.png)
![N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892843.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2892844.png)

![N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide](/img/structure/B2892847.png)
